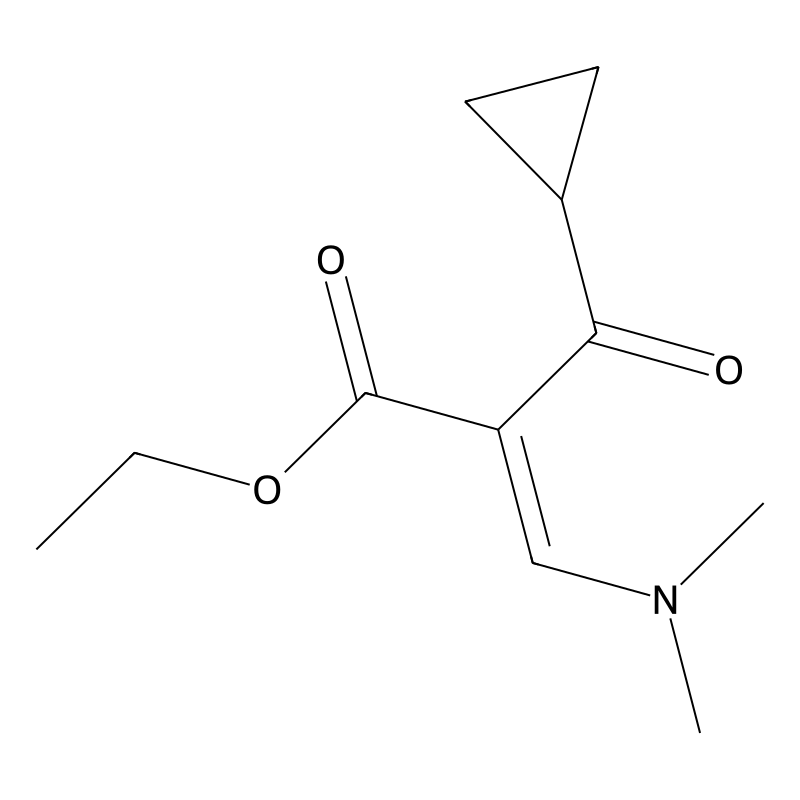Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Potential Antibacterial Agents
Scientific Field: Biomedical Engineering Application Summary: Similar compounds have been used to develop antibacterial agents that can be applied in medical devices and wound care . Methods of Application: Synthesis of copolymers via atom transfer radical polymerization (ATRP) and subsequent quaternization of tertiary amine moieties . Results Summary: The antibacterial efficacy can be evaluated through the inhibition of bacterial adhesion, biofilm formation, and bacterial colonization on surfaces .
Potential Organic Synthesis
Scientific Field: Organic Chemistry Application Summary: Such compounds are important raw materials and intermediates in organic synthesis, potentially leading to the creation of complex molecules . Methods of Application: They can be used in various organic reactions, such as Michael addition or Aldol condensation, depending on the desired synthetic pathway .
Potential Petrochemical Industry
Scientific Field: Petrochemistry Application Summary: These compounds may serve as additives in petrochemical processes to improve the efficiency or properties of petroleum products . Methods of Application: They could be mixed with crude oil or its derivatives during refining or processing stages . Results Summary: The performance improvements would be quantified by changes in viscosity, lubricity, or stability of the petroleum products .
Potential Agrochemical Synthesis
Scientific Field: Agricultural Chemistry Application Summary: Compounds like Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate could be used to synthesize agrochemicals, enhancing crop protection . Methods of Application: They might undergo reactions with other agrochemical ingredients to form products like insecticides or fungicides . Results Summary: The effectiveness of these agrochemicals would be tested against target pests or diseases, with results often presented in terms of percentage control or reduction .
Potential Polymerization Kinetics
Scientific Field: Polymer Science Application Summary: Research into the polymerization kinetics of related compounds can provide insights into the development of new polymeric materials . Methods of Application: Techniques like pulsed laser polymerization – size exclusion chromatography (PLP-SEC) are used to study the radical polymerization propagation kinetics . Results Summary: Findings would include rate coefficients and molecular weight distributions, which are crucial for understanding and controlling polymer synthesis .
Potential Environmental Impact Assessment
Scientific Field: Environmental Chemistry Application Summary: The environmental impact of chemicals like Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate needs to be assessed, particularly their biodegradability and toxicity . Methods of Application: Standardized tests such as OECD guidelines would be followed to evaluate the environmental fate of the compound . Results Summary: Results would include metrics like half-life in various environments, LC50 values for aquatic organisms, and potential for bioaccumulation .
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is a chemical compound with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of approximately 211.26 g/mol. It is characterized by the presence of a cyclopropanecarbonyl group, a dimethylamino group, and an acrylate moiety, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
- Nucleophilic Addition: The double bond in the acrylate can react with nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
- Polymerization: Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate can participate in radical polymerization, forming polymers that may have applications in coatings and adhesives.
- Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
These reactions highlight its versatility as a building block in organic synthesis and material fabrication .
The synthesis of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate typically involves:
- Formation of Cyclopropanecarbonyl Derivative: This can be achieved through the reaction of cyclopropanecarboxylic acid with appropriate reagents.
- Acrylation Reaction: The cyclopropanecarbonyl derivative is then reacted with dimethylamine and an acrylate source under controlled conditions to yield the final product.
These steps require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate has potential applications in:
- Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
- Materials Science: In the development of polymers with specific mechanical and thermal properties.
- Agricultural Chemicals: As a component in formulations aimed at pest control or plant growth regulation.
Its unique structural features allow it to serve as a versatile intermediate in various chemical processes .
Several compounds share structural similarities with ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 2-cyano-3-(dimethylamino)acrylate | 16849-87-9 | Contains cyano group; used in similar applications |
| Ethyl 2-(methylcarbamoyl)-3-(dimethylamino)acrylate | Not listed | Carbamate group; potential for different reactivity |
| Ethyl 2-(phenylcarbonyl)-3-(dimethylamino)acrylate | Not listed | Aromatic group; may exhibit distinct biological activity |
Uniqueness
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate stands out due to its cyclopropane ring, which can impart unique strain-related reactivity not found in other similar compounds. This structural feature may lead to novel interactions and applications that differentiate it from more conventional acrylate derivatives .








